Alvimopan Dihydrate
Alvimopan Dihydrate
Alvimopan is a synthetic trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine with peripherally selective opioid mu receptor antagonist activity. Alvimopan is a selective and competitive antagonist at mu-opioid receptors, found in myenteric and submucosal neurons and the immune cells of the lamina propria in the human gut. Upon administration, this agent binds to mu-opioid receptors in the gut, thereby reversing opioid-related disturbances in gut motility. Alvimopan is approximately three to nine times more potent than naloxone.
Brand Name:
Vulcanchem
CAS No.:
170098-38-1
VCID:
VC0518220
InChI:
InChI=1S/C25H32N2O4.2H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);2*1H2/t18-,20-,25+;;/m0../s1
SMILES:
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O
Molecular Formula:
C25H36N2O6
Molecular Weight:
460.6 g/mol
Alvimopan Dihydrate
CAS No.: 170098-38-1
Inhibitors
VCID: VC0518220
Molecular Formula: C25H36N2O6
Molecular Weight: 460.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 170098-38-1 |
---|---|
Product Name | Alvimopan Dihydrate |
Molecular Formula | C25H36N2O6 |
Molecular Weight | 460.6 g/mol |
IUPAC Name | 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate |
Standard InChI | InChI=1S/C25H32N2O4.2H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);2*1H2/t18-,20-,25+;;/m0../s1 |
Standard InChIKey | USPVLEIQIUNQGE-DBFLIVQGSA-N |
Isomeric SMILES | C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O |
SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O |
Canonical SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O |
Appearance | Solid powder |
Description | Alvimopan is a synthetic trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine with peripherally selective opioid mu receptor antagonist activity. Alvimopan is a selective and competitive antagonist at mu-opioid receptors, found in myenteric and submucosal neurons and the immune cells of the lamina propria in the human gut. Upon administration, this agent binds to mu-opioid receptors in the gut, thereby reversing opioid-related disturbances in gut motility. Alvimopan is approximately three to nine times more potent than naloxone. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 156053-89-3 (anhydrous) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ADL 8-2698 ADL8-2698 alvimopan alvimopan anhydrous anhydrous alvimopan Entereg LY 246736 LY-246736 LY246736 trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine |
Reference | 1: Kranz J, Krabbe LM. [Alvimopan for recovery of bowel function after radical cystectomy]. Urologe A. 2018 Feb;57(2):207-210. doi: 10.1007/s00120-018-0579-5. Review. German. PubMed PMID: 29396627. 2: Nee J, Zakari M, Sugarman MA, Whelan J, Hirsch W, Sultan S, Ballou S, Iturrino J, Lembo A. Efficacy of Treatments for Opioid-induced Constipation: A Systematic Review and Meta-Analysis. Clin Gastroenterol Hepatol. 2018 Jan 25. pii: S1542-3565(18)30087-9. doi: 10.1016/j.cgh.2018.01.021. [Epub ahead of print] Review. PubMed PMID: 29374616. 3: Sridharan K, Sivaramakrishnan G. Drugs for Treating Opioid-Induced Constipation: A Mixed Treatment Comparison Network Meta-analysis of Randomized Controlled Clinical Trials. J Pain Symptom Manage. 2018 Feb;55(2):468-479.e1. doi: 10.1016/j.jpainsymman.2017.08.022. Epub 2017 Sep 15. Review. Erratum in: J Pain Symptom Manage. 2018 Mar;55(3):e11. PubMed PMID: 28919541. 4: Sultan S, Coles B, Dahm P. Alvimopan for recovery of bowel function after radical cystectomy. Cochrane Database Syst Rev. 2017 May 2;5:CD012111. doi: 10.1002/14651858.CD012111.pub2. Review. PubMed PMID: 28462518. 5: Pergolizzi JV Jr, Raffa RB, Pappagallo M, Fleischer C, Pergolizzi J 3rd, Zampogna G, Duval E, Hishmeh J, LeQuang JA, Taylor R Jr. Peripherally acting μ-opioid receptor antagonists as treatment options for constipation in noncancer pain patients on chronic opioid therapy. Patient Prefer Adherence. 2017 Jan 17;11:107-119. doi: 10.2147/PPA.S78042. eCollection 2017. Review. PubMed PMID: 28176913; PubMed Central PMCID: PMC5261842. 6: Xu LL, Zhou XQ, Yi PS, Zhang M, Li J, Xu MQ. Alvimopan combined with enhanced recovery strategy for managing postoperative ileus after open abdominal surgery: a systematic review and meta-analysis. J Surg Res. 2016 Jun 1;203(1):211-21. doi: 10.1016/j.jss.2016.01.027. Epub 2016 Feb 23. Review. PubMed PMID: 27338552. 7: Drake TM, Ward AE. Pharmacological management to prevent ileus in major abdominal surgery: a systematic review and meta-analysis. J Gastrointest Surg. 2016 Jun;20(6):1253-64. doi: 10.1007/s11605-016-3140-0. Epub 2016 Apr 12. Review. PubMed PMID: 27073081. 8: Cui Y, Chen H, Qi L, Zu X, Li Y. Effect of alvimopan on accelerates gastrointestinal recovery after radical cystectomy: A systematic review and meta-analysis. Int J Surg. 2016 Jan;25:1-6. doi: 10.1016/j.ijsu.2015.11.013. Epub 2015 Nov 18. Review. PubMed PMID: 26596716. 9: Brady JT, Dosokey EM, Crawshaw BP, Steele SR, Delaney CP. The use of alvimopan for postoperative ileus in small and large bowel resections. Expert Rev Gastroenterol Hepatol. 2015;9(11):1351-8. doi: 10.1586/17474124.2015.1095637. Epub 2015 Oct 21. Review. PubMed PMID: 26488223. 10: Davis M, Gamier P. New Options in Constipation Management. Curr Oncol Rep. 2015 Dec;17(12):55. doi: 10.1007/s11912-015-0481-x. Review. PubMed PMID: 26449843. 11: Ahmedzai SH, Boland JW. Constipation: opioid antagonists in people prescribed opioids. BMJ Clin Evid. 2015 Sep 11;2015. pii: 2407. Review. PubMed PMID: 26360669; PubMed Central PMCID: PMC4566814. 12: Berger NG, Ridolfi TJ, Ludwig KA. Delayed gastrointestinal recovery after abdominal operation - role of alvimopan. Clin Exp Gastroenterol. 2015 Aug 5;8:231-5. doi: 10.2147/CEG.S64029. eCollection 2015. Review. PubMed PMID: 26346889; PubMed Central PMCID: PMC4531031. 13: Johnson DC, Greene PS, Nielsen ME. Surgical advances in bladder cancer: at what cost? Urol Clin North Am. 2015 May;42(2):235-52, ix. doi: 10.1016/j.ucl.2015.01.005. Epub 2015 Mar 3. Review. PubMed PMID: 25882565. 14: Bragg D, El-Sharkawy AM, Psaltis E, Maxwell-Armstrong CA, Lobo DN. Postoperative ileus: Recent developments in pathophysiology and management. Clin Nutr. 2015 Jun;34(3):367-76. doi: 10.1016/j.clnu.2015.01.016. Epub 2015 Jan 31. Review. PubMed PMID: 25819420. 15: Siemens W, Gaertner J, Becker G. Advances in pharmacotherapy for opioid-induced constipation - a systematic review. Expert Opin Pharmacother. 2015 Mar;16(4):515-32. doi: 10.1517/14656566.2015.995625. Epub 2014 Dec 24. Review. PubMed PMID: 25539282. 16: Poulsen JL, Brock C, Olesen AE, Nilsson M, Drewes AM. Clinical potential of naloxegol in the management of opioid-induced bowel dysfunction. Clin Exp Gastroenterol. 2014 Sep 19;7:345-58. doi: 10.2147/CEG.S52097. eCollection 2014. Review. PubMed PMID: 25278772; PubMed Central PMCID: PMC4179399. 17: Carroll FI, Dolle RE. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem. 2014 Aug;9(8):1638-54. doi: 10.1002/cmdc.201402142. Epub 2014 Jun 30. Review. PubMed PMID: 24981721; PubMed Central PMCID: PMC5588862. 18: Keller D, Stein SL. Facilitating return of bowel function after colorectal surgery: alvimopan and gum chewing. Clin Colon Rectal Surg. 2013 Sep;26(3):186-90. doi: 10.1055/s-0033-1351137. Review. PubMed PMID: 24436673; PubMed Central PMCID: PMC3747279. 19: Richards KA, Steinberg GD. Perioperative outcomes in radical cystectomy: how to reduce morbidity? Curr Opin Urol. 2013 Sep;23(5):456-65. doi: 10.1097/MOU.0b013e32836392bb. Review. PubMed PMID: 23907504. 20: Sharma A, Jamal MM. Opioid induced bowel disease: a twenty-first century physicians' dilemma. Considering pathophysiology and treatment strategies. Curr Gastroenterol Rep. 2013 Jul;15(7):334. doi: 10.1007/s11894-013-0334-4. Review. PubMed PMID: 23836088. |
PubChem Compound | 5488547 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume